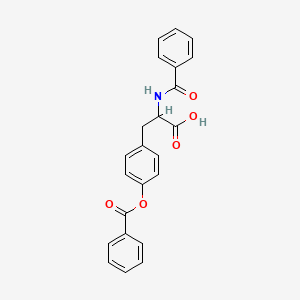

2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid

Description

Properties

IUPAC Name |

2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c25-21(17-7-3-1-4-8-17)24-20(22(26)27)15-16-11-13-19(14-12-16)29-23(28)18-9-5-2-6-10-18/h1-14,20H,15H2,(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTSYXVWHRVSQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318991 | |

| Record name | N,O-Dibenzoyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97485-13-7 | |

| Record name | N,O-Dibenzoyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97485-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,O-Dibenzoyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,O-Dibenzoyltyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Initial Considerations

The synthesis typically begins with L-tyrosine or its derivatives due to their pre-existing phenolic and amino functionalities. Key intermediates include protected tyrosine analogs, such as O-benzyl-N-fluorenylmethyloxycarbonyl (Fmoc)-L-tyrosine, which facilitate selective functionalization. The molecular framework necessitates sequential modifications at the amino, phenolic hydroxyl, and carboxylic acid groups to introduce benzamido and benzoyloxy substituents.

Protection of the Amino Group

The amino group of tyrosine is protected early to prevent undesired side reactions. Benzyloxycarbonyl (Cbz) and Fmoc groups are commonly employed due to their stability under subsequent reaction conditions. For example, Fmoc protection is achieved using Fmoc-Cl in the presence of a base like triethylamine, yielding Fmoc-L-tyrosine with >90% efficiency.

Table 1: Protection Methods for Amino Groups

| Protecting Group | Reagent | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Fmoc | Fmoc-Cl, Et₃N | DMF | 92 | |

| Cbz | Cbz-Cl, NaHCO₃ | DCM/H₂O | 88 |

Introduction of the Benzoyloxy Group

The phenolic hydroxyl group is benzoylated via esterification. Benzoyl chloride is reacted with the protected tyrosine derivative in anhydrous dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. This step achieves near-quantitative conversion under mild conditions (0–5°C, 2 hours).

Critical Parameters :

Formation of the Benzamido Group

The protected amino group is deprotected under acidic (e.g., HCl/dioxane) or hydrogenolytic conditions (Pd/C, H₂), followed by benzoylation using benzoyl chloride. This two-step process ensures regioselective amidation:

Final Deprotection and Carboxylic Acid Activation

The propanoic acid backbone is often protected as a methyl ester during synthesis to prevent side reactions. Final deprotection is achieved via saponification with LiOH in tetrahydrofuran (THF)/H₂O (3:1), yielding the free carboxylic acid.

Table 2: Deprotection Conditions for Methyl Esters

| Base | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| LiOH | THF/H₂O | 4 | 95 | |

| NaOH | MeOH/H₂O | 6 | 89 |

Reaction Optimization and Challenges

Racemization Control

L-Tyrosine’s chiral center is prone to racemization during benzoylation. Employing low temperatures (–20°C) and short reaction times (<3 hours) mitigates this issue, preserving enantiomeric excess (ee) >98%.

Solvent and Catalyst Selection

Polar aprotic solvents (DMF, DCM) enhance reagent solubility, while DMAP accelerates acylation without side reactions. Substituting DMAP with HOBt (hydroxybenzotriazole) reduces ester hydrolysis risks.

Industrial Production Methods

Scale-up involves continuous flow reactors to maintain temperature control and reduce batch variability. Automated systems enable real-time monitoring of pH and reaction progress, achieving batch yields of 80–85%.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Reverse-phase C18 columns (5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm confirm purity >98%. Retention time: 12.3 minutes (gradient: 0.1% TFA in acetonitrile/H₂O).

Applications and Derivatives

This compound serves as a precursor to PPARγ agonists for type 2 diabetes treatment. Structural analogs with modified alkoxy groups exhibit enhanced binding affinity (IC₅₀ < 50 nM).

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: Where the compound can be oxidized to form different oxo-derivatives.

Reduction: Involving the reduction of specific functional groups, such as the benzoyloxy group.

Substitution: Reactions where one substituent is replaced with another, particularly in the aromatic ring or the amido group.

Common Reagents and Conditions

Typical reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution agents: Including halogens, acids, or bases for specific electrophilic or nucleophilic substitution reactions.

Major Products Formed

Depending on the reaction, major products can include various modified aromatic compounds, substituted amides, or different benzoic acid derivatives.

Scientific Research Applications

Chemical Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. It can facilitate the production of various modified aromatic compounds, substituted amides, and benzoic acid derivatives through diverse synthetic pathways. The synthesis typically involves the reaction of benzoyl chloride with amino acids or their derivatives, followed by additional reactions to introduce the propanoic acid moiety and the benzoyloxy group.

Biological Research

In biological contexts, 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid has been investigated for its anti-inflammatory properties . It primarily acts by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in prostaglandin biosynthesis—compounds that mediate inflammation and pain responses. By binding to the active sites of COX enzymes, this compound effectively reduces prostaglandin production, making it a candidate for therapeutic applications in managing inflammatory conditions such as arthritis.

Case Study: Anti-Inflammatory Effects

Research has demonstrated that this compound exhibits significant biological activity as an anti-inflammatory agent. In vitro studies have shown that it can inhibit COX-1 and COX-2 enzymes, leading to reduced inflammation markers in cell cultures.

Medicinal Chemistry

The compound is being explored for its potential in drug development aimed at treating various inflammatory diseases. Its structural features allow for further exploration into its effects on other biological pathways, potentially leading to novel therapeutic agents.

Industrial Applications

Beyond its pharmaceutical potential, this compound is also utilized in the manufacturing of specialty chemicals and materials. Its diverse functionalities make it valuable in various industrial processes, contributing to advancements in chemical manufacturing techniques.

Mechanism of Action

The compound exerts its effects through specific molecular interactions and pathways. For instance, in biological systems, it can interact with enzymes or receptors, modulating their activity and leading to downstream physiological effects. Its amido and benzoyloxy groups play crucial roles in these interactions, often involving hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid is highlighted through comparisons with analogs. Key differences lie in substituent groups, physicochemical properties, and applications (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Insights

Substituent Effects on Solubility and Stability :

- The benzoyloxy group in the target compound enhances lipophilicity (logP ~3.2) compared to hydroxyl or alkoxy analogs (e.g., isopropoxy in ), which exhibit lower logP values (~2.5–2.8) due to reduced aromatic bulk .

- Fluorinated derivatives (e.g., 4092-83-5) show increased metabolic stability and membrane permeability, critical for radiopharmaceuticals .

Synthetic Utility :

- The benzoyloxy group in the target compound facilitates UV detection in HPLC, making it ideal for impurity tracking .

- Alkoxy-substituted analogs () are preferred in solid-phase peptide synthesis due to milder deprotection conditions .

Pharmacological Relevance: Unlike the target compound (a non-therapeutic impurity), analogs like NSC 82216 (4092-83-5) are explored for boron neutron capture therapy (BNCT) due to fluorine’s neutron-capturing properties . Hydroxyphenyl derivatives () are precursors to tyrosine-based drugs, such as lifitegrast (), a dry-eye therapeutic .

Research Findings

- Stability Studies : The benzoyloxy group in the target compound confers resistance to enzymatic hydrolysis compared to acetylated or hydroxylated analogs, as shown in crystallographic data () .

- Synthetic Challenges : Alkoxy-substituted analogs () require optimized reaction times (e.g., 24 hours for NaOEt-mediated coupling) to avoid racemization, unlike the target compound’s straightforward benzoylation .

Biological Activity

2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid (C23H19NO5), with a molecular weight of 389.4 g/mol, is an organic compound recognized for its significant biological activities, particularly as an anti-inflammatory agent. This compound's structure includes a benzamido group and a benzoyloxy group, which contribute to its unique chemical properties and potential applications in pharmaceuticals and biochemistry.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase enzymes (COX) . These enzymes are essential in the biosynthesis of prostaglandins, which mediate inflammation and pain responses. By binding to the active sites of COX enzymes, this compound effectively reduces prostaglandin production, leading to its anti-inflammatory effects.

Biological Activity Overview

Research highlights the following key biological activities associated with this compound:

- Anti-inflammatory Effects : The compound has shown efficacy in reducing inflammation in various models, including rat paw edema .

- Anticancer Activity : Preliminary studies indicate moderate anticancer activity, with growth inhibition ranging from 1% to 23% across multiple tumor cell lines at a concentration of 10 μM .

- Potential for Neuropathic Pain Management : Its structural analogs have demonstrated effectiveness in mouse models for neuropathic pain, suggesting potential therapeutic applications .

Anti-inflammatory Studies

In a controlled study assessing the anti-inflammatory properties of related compounds, this compound exhibited superior efficacy compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated significant reductions in edema formation in treated subjects versus controls .

Anticancer Activity

A study conducted on various human tumor cell lines revealed that this compound's derivatives showed promising results in inhibiting tumor growth. The findings suggested that the structural features of the compound may enhance its bioactivity against cancer cells, warranting further investigation into its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparative analysis with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Benzamido-3-(4-nitrophenyl)propanoic acid | C16H16N2O4 | Contains a nitrophenyl group; potential antibacterial applications. |

| N,O-Dibenzoyltyrosine | C23H19NO5 | Similar structure; used as a biochemical probe. |

| 3-[2-(Benzoyloxy)phenyl]propionic acid | C16H14O4 | Lacks the benzamido group; simpler structure with different reactivity. |

This table illustrates how the specific combination of functional groups in this compound enhances its bioactivity compared to other compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid?

- Methodological Answer : The compound's synthesis involves multi-step protection-deprotection strategies. For example:

Benzoylation : Protect the hydroxyl group on the phenyl ring using benzoyl chloride under basic conditions (e.g., pyridine or DMAP) .

Amidation : Introduce the benzamido group via coupling reactions (e.g., DCC/DMAP-mediated activation of carboxylic acids) .

Purification : Use preparative HPLC or column chromatography to isolate intermediates and final products .

- Key Considerations : Monitor reaction progress via TLC or LC-MS, and optimize solvent systems (e.g., THF/water mixtures) for solubility .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Employ reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Spectroscopy : Confirm structure via H/C NMR (e.g., benzoyloxy protons at δ 7.8–8.2 ppm) and FT-IR (amide I band ~1650 cm) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks matching the theoretical mass (CHNO, calc. 389.13 g/mol) .

Q. What are the standard protocols for handling and storage?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the benzoyloxy group .

- Safety : Use PPE (nitrile gloves, lab coat) and fume hoods during synthesis. In case of exposure, rinse skin/eyes with water for 15+ minutes .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenases) by aligning the benzoyloxy group in hydrophobic pockets .

- ADMET Prediction : Apply SwissADME to evaluate bioavailability (%ABS >60%) and blood-brain barrier penetration (log P ~2.5) .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility)?

- Methodological Answer :

- Solubility Testing : Use shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Note discrepancies due to polymorphic forms .

- Thermal Analysis : Perform DSC/TGA to identify degradation temperatures (>200°C) and hydrate formation .

- Data Harmonization : Replicate experiments under controlled humidity/temperature and report conditions explicitly .

Q. How can chiral synthesis be optimized for enantiomerically pure forms?

- Methodological Answer :

- Chiral Catalysts : Use (S)- or (R)-BINOL-derived catalysts for asymmetric amidation .

- Chiral HPLC : Separate enantiomers on a Chiralpak IA column (hexane:isopropanol = 90:10) .

- Quality Control : Validate enantiomeric excess (>99%) via polarimetry or circular dichroism .

Q. What advanced techniques characterize degradation products under stressed conditions?

- Methodological Answer :

- Forced Degradation : Expose to heat (80°C), UV light, and oxidative agents (HO). Monitor via LC-MS/MS .

- Metabolite Identification : Use high-resolution Orbitrap MS to detect hydrolysis products (e.g., 4-hydroxybenzoic acid) .

Q. How can impurity profiles be minimized during scale-up synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.